molecular formula C11H7ClFN B8520173 2-(4-Chloro-phenyl)-3-fluoro-pyridine

2-(4-Chloro-phenyl)-3-fluoro-pyridine

Cat. No.: B8520173
M. Wt: 207.63 g/mol
InChI Key: WAAURGYZRQPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-3-fluoro-pyridine is a useful research compound. Its molecular formula is C11H7ClFN and its molecular weight is 207.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-fluoropyridine

InChI

InChI=1S/C11H7ClFN/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H

InChI Key

WAAURGYZRQPPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 18.60 g 2-chloro-3-fluoropyridine, 23.25 g 4-chlorophenylboronic acid and 2.30 g 1,1′bis(diphenylphosphino)ferrocenedichloropalladium(II), 22.50 g sodium carbonate in toluol:dimethylformamide:water 190:20:40 and the mixture was stirred at 90° C. over 5 hours. The reaction mixture was diluted with ethyl acetate and water. The phases were separated and the organic phase was washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel with a gradient of heptane to heptane:ethyl acetate 1:1. The product fractions were collected and evaporated. The residue was crystallized in ether to yield 19.30 g (65.73%) of the title compound as off-white solid, MS 208.1 (M+H)+.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
23.25 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
toluol dimethylformamide water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65.73%

Synthesis routes and methods II

Procedure details

2-Chloro-3-fluoropyridine (0.4380 g, 3.33 mmol), 4-chlorophenylboronic acid (0.6248 g, 3.996 mmol), palladium tetrakistriphenylphosphine (0.1924 g, 0.1665 mmol), sodium carbonate (0.4235 g, 3.996 mmol), toluene (10 mL), and water (1 mL) were placed in a teflon lined vial. The vial was sealed and stirred at 125° C. for 21 hour. The mixture was cooled to ambient temperature and the whole mixture was purified on silica gel (EtOAc-hexanes gradient) to provide 569.4 mg of the title compound as white solid (82%).
Quantity
0.438 g
Type
reactant
Reaction Step One
Quantity
0.6248 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.1924 g
Type
reactant
Reaction Step Three
Quantity
0.4235 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
82%

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